2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential for various applications in fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reactions with bromophenylmethyl-chlorobenzene, hydroxyethylpiperazine, and various other reagents. Optimized technological parameters like raw material ratio, reaction time, and temperature are crucial for efficient synthesis (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds often features complex arrangements, such as chair conformations in piperazine rings and specific torsion angles in certain bonds, contributing to their chemical properties and potential applications (J. Hartung et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives with significant biological activities. For instance, the synthesis of triazine derivatives bearing piperazine amide moiety has shown potential anticancer activities (L. Yurttaş et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structures and conformation, are essential for understanding their stability and interactions. X-ray diffraction studies and spectroscopic techniques are commonly used to characterize these properties (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are influenced by the molecular structure. Studies often involve computational methods like density functional theory calculations to predict these properties and understand the molecule's behavior in different environments (M. Wujec, R. Typek, 2023).
Scientific Research Applications
Antitumor Activity
A study by Yurttaş et al. (2014) found that 1,2,4-triazine derivatives bearing a piperazine amide moiety, which share structural similarities with the compound , demonstrated promising antiproliferative activities against breast cancer cells. These compounds were synthesized using a procedure that could be related to the synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime and were found to be effective in comparison with cisplatin, a known anticancer drug (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
Gan et al. (2010) synthesized azole-containing piperazine derivatives and investigated their antibacterial, antifungal, and cytotoxic activities. The results showed that these compounds exhibited moderate to significant activities against various bacterial and fungal strains, highlighting the potential of piperazine derivatives in antimicrobial applications (Gan, Fang, & Zhou, 2010).
Crystal Structure and Conformation Analysis
The crystal structure of a compound closely related to this compound was analyzed by Zheng et al. (2014). This study provides insights into the molecular conformation and interactions within the crystal structure, which can be essential for understanding the physical and chemical properties of similar compounds (Zheng, Cui, & Rao, 2014).
Antitumor Activity of Piperazine-Based Compounds
A study by Hakobyan et al. (2020) on piperazine-based tertiary amino alcohols and their dihydrochlorides revealed their impact on tumor DNA methylation processes in vitro. This research underlines the therapeutic potential of piperazine derivatives, including those structurally related to the compound , in cancer treatment (Hakobyan et al., 2020).
Biotransformation Studies
Goenechea et al. (1988) conducted a study on the biotransformation of meclozine, a compound structurally related to this compound, in the human body. Understanding the metabolic pathways and biotransformation of similar compounds can be crucial for their application in medical and pharmaceutical research (Goenechea et al., 1988).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit high specific affinity for histamine h1 receptor and D4 dopamine receptor .
Biochemical Pathways
Given its potential interaction with h1 and d4 receptors, it can be speculated that it may affect pathways related to histamine and dopamine signaling .
Result of Action
Based on the potential targets of this compound (h1 and d4 receptors), it can be speculated that its action may result in changes in histamine and dopamine signaling, which could potentially lead to its therapeutic effects .
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-22-11-9-20(10-12-22)19-31-28-25(21-5-2-1-3-6-21)18-29-13-15-30(16-14-29)24-8-4-7-23(27)17-24/h1-12,17H,13-16,18-19H2/b28-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRRBZBZMHRGP-AZPGRJICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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